(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
CAS No.: 1428532-87-9
Cat. No.: VC2873783
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428532-87-9 |
|---|---|
| Molecular Formula | C7H10Cl2N2 |
| Molecular Weight | 193.07 g/mol |
| IUPAC Name | (2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-9)7(8)10-5;/h2-3H,4,9H2,1H3;1H |
| Standard InChI Key | ARRQYNYRKHXRQC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)CN)Cl.Cl |
| Canonical SMILES | CC1=NC(=C(C=C1)CN)Cl.Cl |
Introduction
Chemical Properties and Structure
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride possesses distinctive chemical and physical properties that define its behavior in various chemical environments. The compound's core structure consists of a pyridine ring with specific functional group substitutions that contribute to its chemical reactivity and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1428532-87-9 |
| Molecular Formula | C₇H₁₀Cl₂N₂ |
| Molecular Weight | 193.07 g/mol |
| IUPAC Name | (2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride |
| Appearance | Solid (specific physical appearance details not provided in sources) |
| Purity (Commercial) | ≥95% minimum |
The compound's molecular structure features a pyridine ring with three key substitutions: a chlorine atom at position 2, a methyl group at position 6, and a methanamine group at position 3. The amine functionality exists as the hydrochloride salt, which typically increases water solubility compared to the free base form and provides greater stability for storage and handling.
Structural Characteristics
The structural characteristics of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride significantly influence its chemical behavior. The pyridine ring, being an electron-deficient aromatic heterocycle, exhibits distinct reactivity patterns compared to benzene derivatives. The presence of the chlorine atom at position 2 further affects the electron distribution within the ring, potentially activating certain positions for nucleophilic substitution reactions. The methyl group at position 6 contributes electron density to the system through inductive effects, while the methanamine group at position 3 introduces a basic center that can participate in acid-base reactions and hydrogen bonding.
Stability and Reactivity
Understanding the stability and reactivity of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is crucial for its proper handling, storage, and application in various research contexts.
Stability Profile
For long-term storage, the compound should be kept in a tightly sealed container, protected from light, moisture, and extreme temperatures to prevent degradation. These precautions are standard for many pyridine derivatives and amine hydrochlorides used in research settings.
Reactivity Patterns
The reactivity of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is significantly influenced by the presence of both the amine group and the heterocyclic pyridine ring. The primary amine functionality can participate in various reactions typical of amines, including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Reductive amination to form secondary amines
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Schiff base formation with aldehydes and ketones
The pyridine ring, particularly with the electron-withdrawing chlorine substituent, may exhibit reactivity toward nucleophilic aromatic substitution reactions at specific positions. The methyl group at position 6 could potentially participate in oxidation reactions or serve as a site for further functionalization through radical processes.
Synthesis Methods
The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from appropriate pyridine precursors. While the specific synthetic routes can vary, certain general approaches are commonly employed based on established organic chemistry methodologies.
General Synthetic Approach
The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride generally follows a sequence that includes chlorination of an appropriately substituted pyridine derivative, followed by functionalization to introduce the methanamine group. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.
The starting materials for such syntheses often include commercially available 2-chloro-6-methylpyridine derivatives, which undergo further transformation to introduce the methanamine functionality at position 3. This can be achieved through various routes, including direct amination, reduction of nitriles or amides, or reductive amination processes.
Critical Parameters in Synthesis
Several critical parameters must be carefully controlled during the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride to ensure high purity and yield:
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Reaction temperature and time: These factors significantly impact the selectivity and efficiency of the reactions involved.
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Solvent selection: The choice of solvent can affect solubility, reaction rates, and product isolation.
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Purification techniques: Chromatographic methods, recrystallization, and other purification approaches are essential for achieving the desired purity level, typically ≥95% for commercial products .
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Salt formation conditions: The conditions under which the hydrochloride salt is formed can impact the crystallinity and stability of the final product.
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